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Compound of Interest

Compound Name: Methyl homovanillate

Cat. No.: B103193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

Methyl Homovanillate (Methyl 4-hydroxy-3-methoxyphenylacetate), a key metabolite and

versatile chemical intermediate. This document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

experimental protocols and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for Methyl Homovanillate,

providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.56 s 2H -CH₂-

3.68 s 3H -COOCH₃

3.86 s 3H Ar-OCH₃

5.60 s 1H Ar-OH

6.69 d, J=8.0 Hz 1H Ar-H

6.72 d, J=1.8 Hz 1H Ar-H

6.82 dd, J=8.0, 1.8 Hz 1H Ar-H

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm Carbon Type Assignment

40.5 CH₂ -CH₂-

51.9 CH₃ -COOCH₃

55.8 CH₃ Ar-OCH₃

112.5 CH Aromatic CH

115.4 CH Aromatic CH

121.8 CH Aromatic CH

126.3 C Aromatic C

144.9 C Aromatic C-O

146.6 C Aromatic C-O

172.5 C C=O (Ester)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H Stretch (Phenolic)

3000-2850 Medium C-H Stretch (Aliphatic)

1735 Strong C=O Stretch (Ester)

1605, 1515 Medium C=C Stretch (Aromatic)

1270, 1150 Strong C-O Stretch (Ester and Ether)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum[1]

m/z Relative Intensity (%) Assignment

196 45 [M]⁺ (Molecular Ion)

137 100 [M - COOCH₃]⁺

122 20 [M - COOCH₃ - CH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are crucial for

reproducibility and comparative analysis.

NMR Spectroscopy
Sample Preparation: Methyl Homovanillate (5-10 mg) was dissolved in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Parameters:
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Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat Methyl Homovanillate was prepared between two

potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry (MS)
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Sample Introduction: The sample was introduced via a direct insertion probe into the ion

source.

Instrumentation: The mass spectrum was obtained using a Thermo Scientific DSQ II single

quadrupole GC/MS instrument operating in electron ionization (EI) mode.

Parameters:

Ionization Energy: 70 eV

Source Temperature: 230 °C

Scan Range: 40 - 450 m/z

Visualizations
The following diagrams illustrate key experimental workflows and molecular fragmentation

pathways, providing a visual aid for understanding the analytical processes.

Sample Preparation Spectroscopic Analysis Data Acquisition & Analysis

Methyl Homovanillate

Dissolve in CDCl3

Thin Film on KBr

Direct Insertion

NMR Spectrometer

FT-IR Spectrometer

Mass Spectrometer

1H & 13C NMR Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

General workflow for the spectral analysis of a chemical compound.
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Methyl Homovanillate
[M]⁺

m/z = 196

Loss of -COOCH₃

[M - 59]⁺
m/z = 137

- •COOCH₃

Loss of -CH₂COOCH₃

[M - 73]⁺
m/z = 123

- •CH₂COOCH₃

Loss of -CH₃

[M - 59 - 15]⁺
m/z = 122

- •CH₃

Click to download full resolution via product page

Key fragmentation pathways of Methyl Homovanillate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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